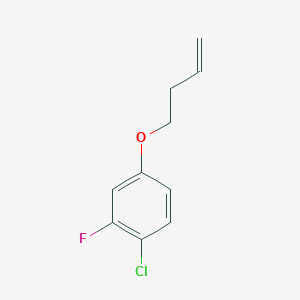
4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene” is a chemical compound with the CAS Number: 68537-05-3 . It has a molecular weight of 182.65 . The compound is stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The key step of the synthesis was the introduction of the TBS-protected enyne side chain at the 4-position .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, “4-(but-3-en-1-yloxy)but-1-ene” contains a total of 22 bonds; 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the oxidation of regioisomeric bromide could be accompanied by allylic isomerization according to the SN2’ mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the physical-chemical properties of a compound play a vital role in drug absorption . The 1H NMR of compounds showed singlets in the range 9.5 to 11 ppm due to amide proton .Scientific Research Applications
Photophysics of Fluorinated Benzenes
Research on the photophysics of 1,4-diethynyl-2-fluorobenzene and related compounds has provided insights into the effects of chromophore aggregation and planarization on their optical properties. The study of these compounds in both solution and crystalline states reveals significant insights into the absorption, emission spectra, and energy transfer mechanisms, contributing to the understanding of organic materials' photophysical behaviors (Levitus et al., 2001).
Polyamides and Polymers from Fluorinated Benzenes
Fluorinated benzene derivatives serve as key intermediates in synthesizing polyamides with high thermal stability, solubility in polar solvents, and capacity to form transparent, flexible films. Such materials have applications in advanced materials science, highlighting the importance of fluorobenzene derivatives in polymer chemistry (Hsiao et al., 2000).
Photocatalytic Transformations
The application of fluorinated benzene derivatives in photocatalytic transformations has been explored, demonstrating their effectiveness as organophotocatalysts. These studies underline the potential of fluorinated benzene derivatives in promoting various organic reactions through photocatalysis, contributing to the development of metal-free photocatalytic systems (Shang et al., 2019).
Liquid Crystalline Behavior
The liquid crystalline properties of fluorinated benzene derivatives, when mixed with other compounds, have been analyzed to understand better the influence of molecular structure on mesomorphic behavior. Such studies are crucial for developing new liquid crystal displays and other optical devices (Dave et al., 2013).
Mechanism of Action
The mechanism of action of similar compounds has been explored in the context of their biological activity . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Safety and Hazards
Future Directions
The future directions for the study of similar compounds could involve further development and evaluation of their biological activity. For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of new and effective anti-TB drugs is an urgent need .
properties
IUPAC Name |
4-but-3-enoxy-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGGKSHMUAZPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)
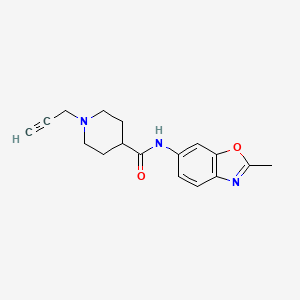
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2644140.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
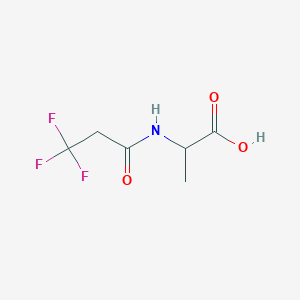
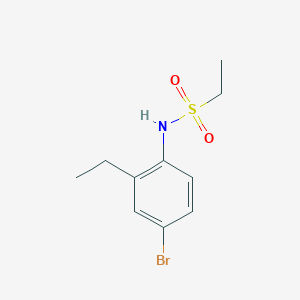
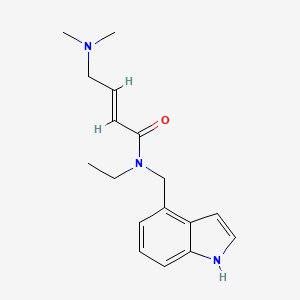
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)

![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)